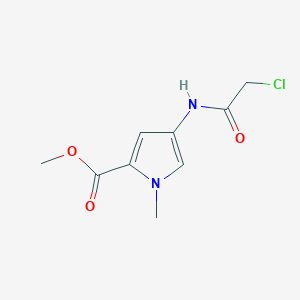

methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate

Description

Methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the 1-position, a methyl carboxylate at the 2-position, and a 2-chloroacetamido group at the 4-position. The pyrrole core provides aromaticity, while the substituents confer distinct reactivity and functional properties. The methyl ester at position 2 enhances lipophilicity, influencing solubility and bioavailability.

Propriétés

IUPAC Name |

methyl 4-[(2-chloroacetyl)amino]-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-12-5-6(11-8(13)4-10)3-7(12)9(14)15-2/h3,5H,4H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGECWRWJSDFYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)OC)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-pyrrole-2-carboxylic acid.

Formation of the Ester: The carboxylic acid is esterified using methanol and a suitable acid catalyst to form methyl 1-methyl-1H-pyrrole-2-carboxylate.

Introduction of the Chloroacetamido Group: The ester is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetamido group at the 4-position of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Hydrolysis: 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

Methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting DNA or protein interactions.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies investigating the interaction of small molecules with biological macromolecules such as DNA and proteins.

Mécanisme D'action

The mechanism of action of methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with biological targets, primarily through the chloroacetamido group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of their function. The pyrrole ring may also contribute to the binding affinity and specificity of the compound.

Comparaison Avec Des Composés Similaires

Core Structural and Functional Group Analysis

The following table compares methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate with two structurally related compounds from the literature:

Reactivity and Functional Implications

- Chloroacetamido Group : Present in both the target compound and the pyrrole derivative from , this group enables alkylation via displacement of the chlorine atom. The target compound’s reactivity is likely higher due to the absence of steric hindrance from bulky substituents .

- Ester Variations : The methyl ester in the target compound increases lipophilicity compared to the ethyl acetate ester in ’s compound, which may enhance membrane permeability but reduce aqueous solubility.

- Core Heterocycle Differences: The pyridazine-based compound in lacks the aromatic pyrrole ring, instead incorporating a pyridazine core with electron-withdrawing oxo and hydroxy groups.

Research Findings and Validation

- Synthesis and Characterization : The compound from was synthesized and validated via NMR and mass spectrometry, confirming its stability under standard conditions . The target compound’s synthesis would likely follow similar acylation and esterification steps.

- Crystallographic Validation : Tools like SHELX , ORTEP-3 , and SIR97 are critical for resolving molecular conformations and validating structures. For instance, hydrogen-bonding patterns in the target compound could be analyzed using Etter’s graph-set methodology .

- Stability and Reactivity : The chloroacetamido group’s susceptibility to hydrolysis or nucleophilic attack necessitates careful handling, whereas the pyridazine derivative’s stability () suggests suitability for long-term storage .

Activité Biologique

Methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C₉H₈ClN₃O₃

- Molecular Weight : 233.62 g/mol

- CAS Number : Not specifically listed, but related compounds can be found under similar identifiers.

The presence of the chloroacetamido group enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of methyl pyrrole-2-carboxylate with chloroacetyl chloride in the presence of a base. The reaction conditions and purification methods can vary, but a common approach includes:

-

Reagents :

- Methyl pyrrole-2-carboxylate

- Chloroacetyl chloride

- Base (e.g., triethylamine)

-

Procedure :

- Mix the reagents in an appropriate solvent (e.g., dichloromethane).

- Stir at room temperature for several hours.

- Purify the product via column chromatography.

Antimicrobial Activity

Research has indicated that pyrrole derivatives, including methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate, exhibit significant antimicrobial properties. A study evaluating various pyrrole compounds showed that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 µg/mL, indicating potent activity.

Antitubercular Activity

In a structure-activity relationship (SAR) study focused on pyrrole derivatives, compounds similar to methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate demonstrated promising antitubercular activity. Specifically, derivatives with electron-withdrawing groups showed enhanced efficacy against Mycobacterium tuberculosis, with some achieving MIC values lower than 0.016 µg/mL. This suggests that modifications to the pyrrole ring can significantly influence biological activity.

Cytotoxicity

While investigating the cytotoxic effects of methyl 4-(2-chloroacetamido)-1-methyl-1H-pyrrole-2-carboxylate, it was found that many derivatives exhibit low cytotoxicity, with IC₅₀ values exceeding 64 µg/mL. This indicates a favorable safety profile for potential therapeutic applications.

Research Findings and Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.